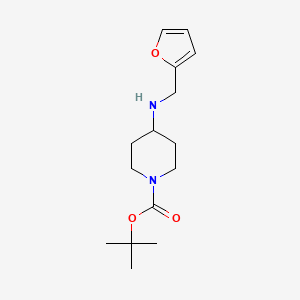

1-N-Boc-4-(2-糠基甲基氨基)哌啶

描述

Piperidines are a class of biogenic amines that have been studied primarily in the field of toxicology, as they were initially discovered in alkaloids from peppers and insect venoms. These compounds are also endogenously produced in the human body and are associated with various cognitive functions, including wakefulness and sleep. Despite their biological significance, piperidines have been minimally characterized for therapeutic applications. However, derivatives such as 1-Boc-piperidine-4-carboxaldehyde have been explored for their potential uses, including the synthesis of selective agonists for GPR119, which are patented as anti-obesity drugs .

Synthesis Analysis

The synthesis of piperidine derivatives can be complex due to the reactivity of certain positions on the piperidine ring. For instance, N-Boc-2-phenylpiperidine, a related compound, undergoes selective benzylic lithiation at the 2-position rather than the 6-position, which is more common in N-Boc-2-alkylpiperidines. This selective lithiation allows for the creation of tertiary carbanions that can be trapped with various electrophiles, leading to the synthesis of potent ligands, such as an NK1 antagonist with a bioactive configuration determined by X-ray analysis .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. For example, the bioactive configuration of a synthesized NK1 antagonist was determined to be (S) through X-ray analysis, indicating the importance of stereochemistry in the function of these molecules . The structure-activity relationship is further highlighted in the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, where the introduction of bulky moieties and substituents at specific positions on the benzamide and piperidine rings significantly enhanced anti-acetylcholinesterase activity .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions that modify their structure and biological properties. For instance, the selective lithiation and subsequent trapping with electrophiles are key reactions in the synthesis of piperidine-based ligands . Additionally, the modification of the benzamide moiety in 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been shown to dramatically increase anti-acetylcholinesterase activity, demonstrating the impact of chemical modifications on the biological function of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The basicity of the nitrogen atom in the piperidine ring, for example, plays a significant role in the biological activity of these compounds. In the case of anti-acetylcholinesterase inhibitors, the presence of a basic nitrogen atom in the piperidine ring was associated with increased activity, while the N-benzoylpiperidine derivative without this feature was almost inactive . These properties are essential for the development of piperidine-based therapeutic agents, as they determine the compound's reactivity, solubility, and interaction with biological targets.

科学研究应用

神经药理学中的治疗应用

1-N-Boc-4-(2-糠基甲基氨基)哌啶及其衍生物已被探索其在神经药理学中的潜在治疗应用。在 Guzmán-Rodríguez 等人 (2021 年) 的研究中,1-Boc-哌啶-4-甲醛(1-N-Boc-4-(2-糠基甲基氨基)哌啶的衍生物)被研究其对大鼠暴饮暴食行为和焦虑的影响。这项研究表明,1-N-Boc-4-(2-糠基甲基氨基)哌啶等化合物可能在解决饮食失调和焦虑相关疾病方面具有应用 (Guzmán-Rodríguez 等人,2021 年)。

分子合成和结构分析

已经对 1-N-Boc-4-(2-糠基甲基氨基)哌啶和相关化合物的合成和结构分析进行了大量研究。例如,Sacalis 等人 (2019 年) 专注于设计、合成和包含哌啶基序的新型树状三聚氰胺的结构,突出了该化合物在分子合成中的多功能性 (Sacalis 等人,2019 年)。此外,Sheikh 等人 (2012 年) 对 N-Boc-2-苯基吡咯烷和哌啶的锂化取代进行了实验和光谱研究,证明了该化合物在创建具有季立体中心的药学相关结构中的作用 (Sheikh 等人,2012 年)。

光谱研究和计算研究

光谱研究和计算研究对于理解 1-N-Boc-4-(2-糠基甲基氨基)哌啶的特性至关重要。Janani 等人 (2020 年) 通过各种光谱技术和计算方法表征了与我们感兴趣的化合物密切相关的 1-苄基-4-(N-Boc-氨基)哌啶,提供了对其分子行为和潜在应用的见解 (Janani 等人,2020 年)。

在药物化学中的应用

该化合物在药物化学中的用途也很明显。Beng 和 Gawley (2011 年) 的研究将 N-Boc-2-锂代哌啶的催化动力拆分应用于 2-芳基和 2-乙烯基哌啶的不对称合成,证明了其在创建生物活性分子(如烟草生物碱)中的用途 (Beng 和 Gawley,2011 年)。

安全和危害

属性

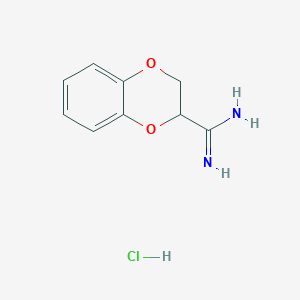

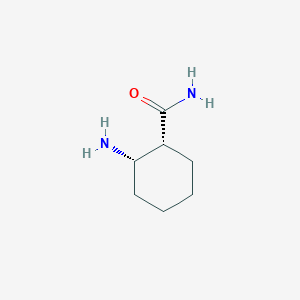

IUPAC Name |

tert-butyl 4-(furan-2-ylmethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c1-15(2,3)20-14(18)17-8-6-12(7-9-17)16-11-13-5-4-10-19-13/h4-5,10,12,16H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYHQCQBDNMUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375504 | |

| Record name | 1-N-Boc-4-(2-furfurylmethylamino)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-Boc-4-(2-furfurylmethylamino)piperidine | |

CAS RN |

883516-51-6 | |

| Record name | 1-N-Boc-4-(2-furfurylmethylamino)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-((furan-2-ylmethyl)amino)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester](/img/structure/B1271920.png)